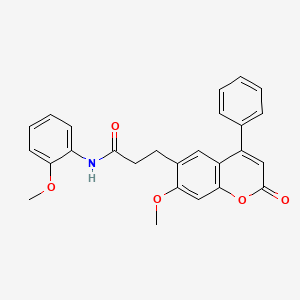

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(2-methoxyphenyl)propanamide

Description

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(2-methoxyphenyl)propanamide is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methoxy, phenyl, and propanamide groups. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in its 4-phenyl substitution on the chromen ring and the N-(2-methoxyphenyl)propanamide side chain. These substituents likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for pharmacological efficacy.

Crystallographic analysis of such compounds often employs tools like SHELXL for refinement, ensuring accurate structural determination . However, specific experimental data on this compound’s synthesis or bioactivity remain scarce in publicly available literature, necessitating comparative analysis with structural analogs.

Properties

Molecular Formula |

C26H23NO5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)-N-(2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C26H23NO5/c1-30-22-11-7-6-10-21(22)27-25(28)13-12-18-14-20-19(17-8-4-3-5-9-17)15-26(29)32-24(20)16-23(18)31-2/h3-11,14-16H,12-13H2,1-2H3,(H,27,28) |

InChI Key |

CPTATUBUFFTHIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(2-methoxyphenyl)propanamide is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 429.5 g/mol

- CAS Number : 1010905-62-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as oxidoreductases, which are involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to decreased cell viability.

Anticancer Activity

Research has shown that 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(2-methoxyphenyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| AGS | 15.4 ± 1.2 | |

| MGC-803 | 20.3 ± 0.8 | |

| HCT-116 | 18.7 ± 1.5 | |

| HeLa | 22.5 ± 0.9 | |

| A549 | 19.6 ± 1.0 |

The compound's efficacy was assessed using the MTT assay, which measures cell viability by assessing metabolic activity.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various assays that measure the production of pro-inflammatory cytokines.

In a study assessing its effects on lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the levels of TNF-alpha and IL-6, indicating a potent anti-inflammatory effect.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable case study involved the synthesis and evaluation of analogs derived from this compound, which were screened for their biological activities:

- Synthesis of Derivatives : Several derivatives were synthesized by modifying the methoxy groups and phenyl rings.

- Biological Evaluation : These derivatives showed varied potency against different cancer cell lines, with some exhibiting enhanced activity compared to the parent compound.

Comparison with Similar Compounds

Key Observations:

Substituent at Position 4 (R1): The target compound’s phenyl group introduces steric bulk and enhanced hydrophobicity compared to the analog’s methyl group. This difference may improve membrane permeability but reduce aqueous solubility.

Amide Substituent (R2): The 2-methoxyphenyl group in the target compound provides a methoxy electron-donating group, which may stabilize charge-transfer interactions.

Molecular Weight and Bioavailability:

- The target compound’s higher molar mass (415.44 vs. 338.36 g/mol) may impact bioavailability, as molecules >500 g/mol often face reduced absorption. However, its structure remains within the acceptable range for small-molecule drugs.

Hypothetical Pharmacological Implications

While direct bioactivity data are unavailable, inferences can be drawn from coumarin chemistry:

- However, the 2-methoxyphenyl side chain could modulate this effect differently than the analog’s pyridinyl group.

- Anticancer Potential: Methoxy and phenyl substituents are common in topoisomerase inhibitors (e.g., etoposide). The target compound’s lipophilicity might enhance tumor penetration.

Future Research Directions

In Silico Studies: Molecular docking could predict binding affinities for targets like cyclooxygenase or tyrosine kinases.

In Vitro Assays: Comparative cytotoxicity and enzyme inhibition studies between the target compound and its analog are needed to validate substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.